N-(4-bromophenyl)-2-methylbenzamide
Overview
Description
N-(4-bromophenyl)-2-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-bromophenyl)-2-methylbenzamide can be synthesized through the direct condensation of 4-bromoaniline with 2-methylbenzoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired benzamide derivative .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of more scalable and cost-effective methods. One such method includes the use of ultrasonic irradiation to enhance the reaction rate and yield. This green chemistry approach utilizes a solid acid catalyst, such as diatomite earth immobilized with ionic liquid and zirconium chloride (diatomite earth@IL/ZrCl4), to facilitate the condensation reaction .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide functional group.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzamides with various functional groups replacing the bromine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the benzamide, such as carboxylic acids or amines.
Coupling Reactions: Biaryl compounds are the major products formed through Suzuki-Miyaura coupling.
Scientific Research Applications
N-(4-bromophenyl)-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Biological Studies: It serves as a molecular probe in biological studies to investigate enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-methylbenzamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in metabolic pathways. In anticancer research, it induces apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanamine
- N-(4-bromophenyl)sulfonylbenzoyl-L-valine
- 4-bromophenyl 4-bromobenzoate
Uniqueness
N-(4-bromophenyl)-2-methylbenzamide stands out due to its specific substitution pattern and the presence of a methyl group on the benzamide moiety This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds
Properties
IUPAC Name |
N-(4-bromophenyl)-2-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c1-10-4-2-3-5-13(10)14(17)16-12-8-6-11(15)7-9-12/h2-9H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMYCNUYUZEUIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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